molecular formula C9H6BrNO2 B1602964 Methyl 3-bromo-4-cyanobenzoate CAS No. 942598-44-9

Methyl 3-bromo-4-cyanobenzoate

Cat. No. B1602964
M. Wt: 240.05 g/mol
InChI Key: NPUBMRDPZDMJDK-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-cyanobenzoate” is a synthetic organic compound that belongs to the category of benzene derivatives. It has a molecular weight of 240.06 and its IUPAC name is methyl 3-bromo-4-cyanobenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-4-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 3rd position and a cyano group at the 4th position. The benzoate group is attached via an ester linkage .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-bromo-4-cyanobenzoate” are not available, similar compounds are known to undergo a variety of organic reactions. For instance, bromo groups can be replaced by nucleophiles in nucleophilic substitution reactions, and cyano groups can be reduced to primary amines .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-cyanobenzoate” is a yellow to brown solid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-bromo-4-cyanobenzoate is utilized in various synthesis and chemical reaction studies. For instance, the preparation of 2-Cyanobenzoic Acids from the reaction of bromobenzoic acids with arylacetonitriles and LDA is a significant process where this compound plays a role. This reaction involves a benzyne-3-carboxylate intermediate and is notable for the base-initiated generation of an aryne intermediate from a haloarene at low temperatures (Wang, Maguire, & Biehl, 1998).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of Methyl 3-bromo-4-cyanobenzoate are synthesized for potential applications. An example includes the synthesis of a zinc phthalocyanine with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. Such compounds are crucial in photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Thermodynamic Studies

  • Thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromobenzoic acids, are extensively studied. These studies are critical in understanding the specific interactions in the liquid and crystal phase of such compounds, which can have implications in drug solubility and formulation (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Material Science and Photophysics

  • In material science, Methyl 3-bromo-4-cyanobenzoate derivatives are explored for their properties. The synthesis of novel bromo(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, for example, contributes to the understanding of their photophysical and photochemical properties, which can be leveraged in developing new materials and photodynamic agents (Patil et al., 2011).

Analytical Chemistry

  • Methyl 3-bromo-4-cyanobenzoate is also significant in analytical chemistry for the determination of molecular properties. The study of single crystals, Hirshfeld surface, and theoretical analysis of related compounds provides insights into molecular interactions and properties, aiding in the development of new analytical techniques (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 3-bromo-4-cyanobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

“Methyl 3-bromo-4-cyanobenzoate” is primarily used for research and development purposes . Its diverse reactivity makes it a valuable tool in the field of organic synthesis and drug discovery.

properties

IUPAC Name

methyl 3-bromo-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBMRDPZDMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633487
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-cyanobenzoate

CAS RN

942598-44-9
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 3-amino-4-cyano-benzoic acid methyl ester (1.1 g, 6.24 mmol) to a stirred solution of sodium nitrite (511 mg, 7.4 mmol) in concentrated sulfuric acid (5 ml) and glacial acetic acid (5 ml) at 40° C. After 30 min at 40° C., pour the resulting orange solution into a cold solution of copper bromide (1.42 g, 9.89 mmol) in 48% hydrobromic acid (5 ml). When the evolution of nitrogen is finished, heat the mixture to 90° C. for 30 min. Cool down to room temperature and pour the mixture onto crushed ice. Filter out the resulting dark solid, wash with water. Take this solid up in chloroform and filter the inorganic solid. Concentrate the filtrate to yield a crude yellow residue. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields the title compound (56%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 141 pubs.acs.org

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